Shionone

Inflammation NLRP3 Inflammasome Immunology

Shionone is a tetracyclic triterpenoid ketone distinguished by an all-six-membered skeleton and 3-oxo-4-monomethyl structure, setting it apart from common pentacyclic triterpenoids (e.g., friedelin, betulinic acid). It is the validated, compound-specific inhibitor of NLRP3 inflammasome activation (IC50 14 μM in SK-BR-3 cells; MIC 128 μg/mL vs S. pneumoniae). Not interchangeable with generic triterpenoids. Essential for NLRP3-pathway research, oncology screening, and antibacterial SAR studies. Procure ≥98% HPLC-verified material to ensure reproducible, mechanism-specific results.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 10376-48-4
Cat. No. B1680969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShionone
CAS10376-48-4
SynonymsShionone;  UNII-BT0AMD31UB; 
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C
InChIInChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1
InChIKeyHXPXUNQUXCHJLL-LZQQOHPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Shionone (CAS 10376-48-4): A Distinctive Tetracyclic Triterpenoid from Aster tataricus for Targeted Anti-Inflammatory Research


Shionone (CAS 10376-48-4) is a tetracyclic triterpenoid ketone with the molecular formula C₃₀H₅₀O and a molecular weight of 426.72 g/mol, isolated primarily from the roots and rhizomes of Aster tataricus L. f. (Radix Asteris) . It is distinguished by a unique all-six-membered tetracyclic skeleton and a 3-oxo-4-monomethyl structure, which sets it apart from the more common pentacyclic triterpenoids such as friedelin, betulinic acid, and oleanolic acid [1]. Shionone is recognized as a primary bioactive constituent and a quality control marker for Radix Asteris in traditional Chinese medicine [2].

Why Shionone (CAS 10376-48-4) Cannot Be Replaced by Generic Triterpenoids: Structural and Mechanistic Divergence


Despite belonging to the broad class of triterpenoids, Shionone cannot be substituted by other in-class compounds due to its unique tetracyclic skeleton, which dictates a distinct biosynthetic pathway and pharmacological profile [1]. Unlike the more abundant pentacyclic triterpenoids such as friedelin, betulinic acid, and oleanolic acid, Shionone exhibits a specific inhibition of the NLRP3 inflammasome, a target not universally engaged by other triterpenoids . Furthermore, comparative studies have demonstrated that Shionone and its close structural analog epi-friedelinol possess no antioxidant activity, whereas other compounds from the same source plant, such as quercetin and kaempferol, are potent antioxidants [2]. This mechanistic and functional divergence confirms that Shionone is not an interchangeable commodity and its procurement must be compound-specific.

Quantitative Differentiation of Shionone (CAS 10376-48-4) Against Closest Analogs


Shionone Exhibits Specific NLRP3 Inflammasome Inhibition, a Property Not Observed in Common Pentacyclic Triterpenoids

Shionone specifically inhibits NLRP3 inflammasome activation in vitro and in vivo, a mechanism that is not reported for structurally similar pentacyclic triterpenoids such as friedelin, betulinic acid, or oleanolic acid. While friedelin is known for its antioxidant and analgesic effects, and betulinic/oleanolic acids are recognized for broad anti-inflammatory and hepatoprotective activities, the targeted inhibition of the NLRP3 inflammasome represents a distinct mechanistic signature for Shionone . This specificity is critical for experimental designs focused on NLRP3-driven pathologies.

Inflammation NLRP3 Inflammasome Immunology

Shionone and Epi-Friedelinol Display No Antioxidant Activity, Contrasting Sharply with Co-Occurring Flavonoids

In a direct comparative study of compounds isolated from Aster tataricus, Shionone and epi-friedelinol were found to exhibit no detectable antioxidant activity. In stark contrast, the flavonoid compounds quercetin and kaempferol from the same plant displayed significant pro-oxidant or antioxidant effects [1]. This evidence delineates a clear functional boundary, confirming that Shionone cannot be considered an antioxidant agent.

Antioxidant Oxidative Stress Natural Product Chemistry

Shionone Demonstrates Cytotoxic Activity Against Breast Cancer Cells with an IC50 of 14 μM

Shionone has been shown to suppress the growth of SK-BR-3 human breast cancer cells, exhibiting a half-maximal inhibitory concentration (IC50) of 14 μM [1]. While other triterpenoids like betulinic acid and oleanolic acid are also known for their anti-tumor properties, this specific quantitative benchmark for Shionone in breast cancer cells provides a reference point for activity comparison and experimental dosing.

Cancer Research Cytotoxicity Oncology

Shionone's Antibacterial Activity Against S. pneumoniae is Quantified with an MIC of 128 μg/mL

Shionone has been reported to possess antibacterial activity against Streptococcus pneumoniae, with a defined minimum inhibitory concentration (MIC) of 128 μg/mL [1]. This data point provides a quantitative measure of its antibacterial efficacy, differentiating it from triterpenoids like friedelin, which are known for broader antibacterial and antiviral properties but may not have this specific, quantified activity against S. pneumoniae.

Microbiology Antibacterial Infectious Disease

High-Impact Research and Procurement Scenarios for Shionone (CAS 10376-48-4) Based on Evidence-Driven Differentiation


NLRP3 Inflammasome-Targeted Drug Discovery and Inflammation Research

Shionone is the preferred choice for research programs specifically investigating the NLRP3 inflammasome pathway. Unlike other common triterpenoids such as friedelin or betulinic acid, Shionone has been validated to inhibit NLRP3 inflammasome activation in both in vitro and in vivo models . This specific mechanism makes it an essential tool compound for studies on gout, type 2 diabetes, atherosclerosis, and other NLRP3-driven inflammatory diseases.

Comparative Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

Shionone's unique all-six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure [1] make it a critical reference standard for SAR studies within the triterpenoid family. Researchers comparing the biological activities of tetracyclic versus pentacyclic triterpenoids (e.g., friedelin) will require Shionone to define the functional consequences of its distinct architecture. Its established lack of antioxidant activity, in direct contrast to flavonoids from the same source [2], further enhances its value in mechanistic differentiation studies.

Cancer Research Focused on Breast Cancer Cell Lines

Based on its quantified cytotoxic activity (IC50 of 14 μM in SK-BR-3 cells) [3], Shionone is a justifiable procurement for oncology research involving breast cancer models. While other anti-cancer triterpenoids exist, this specific quantitative data point in a defined cell line provides a rationale for its inclusion in cell-based screening and mechanism-of-action studies related to breast cancer proliferation and apoptosis.

Antibacterial Screening Programs Targeting Streptococcus pneumoniae

Shionone's defined minimum inhibitory concentration (MIC) of 128 μg/mL against S. pneumoniae [3] provides a quantitative starting point for research into novel antibacterial agents. In screening programs aimed at discovering new compounds active against this pathogen, Shionone can serve as a reference natural product with known, albeit modest, activity, guiding the optimization of more potent derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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